4-Bromophenol Acetate-13C6
CAS No.:
Cat. No.: VC0200266
Molecular Formula: C₂¹³C₆H₇BrO₂
Molecular Weight: 221
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂¹³C₆H₇BrO₂ |
---|---|
Molecular Weight | 221 |
Introduction
Chemical Identity and Structure
4-Bromophenol Acetate-13C6 is the carbon-13 labeled analogue of 4-Bromophenol Acetate (CAS: 1927-95-3), characterized by the presence of six 13C atoms in the phenyl ring. The compound features a bromine atom at the para position of the phenyl ring and an acetate group attached to the oxygen atom.
Basic Chemical Information
Structure and Representation
The chemical structure of 4-Bromophenol Acetate-13C6 consists of a benzene ring with all six carbon atoms labeled with carbon-13 isotopes. The ring contains a bromine atom at the para position (C4) and an acetoxy group (CH3CO-O-) at C1. This structure makes it distinct from the unlabeled compound while maintaining identical chemical properties, except for mass-related characteristics.
Common Synonyms
4-Bromophenol Acetate-13C6 is known by several synonyms in scientific literature and commercial catalogs:
Synonym |
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1-Acetoxy-4-bromobenzene-13C6 |
4-Acetoxybromobenzene-13C6 |
4-Bromoacetoxybenzene-13C6 |
4-Bromophenyl Acetate-13C6 |
p-Acetoxybromobenzene-13C6 |
p-Bromophenyl Acetate-13C6 |
NSC 404083-13C6 |
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-Bromophenol Acetate-13C6 is essential for its proper handling and application in research settings.
Property | Value |
---|---|
Physical State | Neat (likely a liquid at room temperature) |
Molecular Weight | 221.0 g/mol |
Storage Temperature | Room temperature |
For comparison, the unlabeled 4-Bromophenol Acetate has these properties:
Property | Value (Unlabeled Compound) |
---|---|
Melting Point | 21.5°C |
Boiling Point | 251°C |
Density | 1.501 |
Flash Point | 106°C |
Appearance | Light yellow liquid |
Chemical Identifiers
Identifier | Value |
---|---|
SMILES | CC(=O)O[13c]1[13cH][13cH]13c[13cH][13cH]1 |
InChI | InChI=1S/C8H7BrO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3/i2+1,3+1,4+1,5+1,7+1,8+1 |
Synthesis Methods
The synthesis of carbon-13 labeled compounds requires specialized techniques to incorporate the isotopically labeled atoms into the molecular structure. While the search results don't provide a specific synthesis protocol for 4-Bromophenol Acetate-13C6, they offer insights into similar synthetic pathways for related 13C6-labeled aromatic compounds.
General Synthetic Approach
Based on the synthetic routes described for similar 13C-labeled compounds, a potential synthesis pathway for 4-Bromophenol Acetate-13C6 might involve:
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Starting with commercially available 13C6-bromobenzene
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Converting to derivatives through various chemical transformations
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Producing 4-Bromophenol-13C6 as an intermediate
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Acetylation of the hydroxyl group to obtain the target compound
Specific Synthetic Pathway
The search results mention a synthesis route involving 4-Bromophenol-13C6 (compound 8) , which is likely a direct precursor to 4-Bromophenol Acetate-13C6. The synthesis of this precursor involves:
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Preparation of 1-Bromo-4-methoxybenzene-1,2,3,4,5,6-13C6 (compound 3) from anisole
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This is achieved by treating anisole with sodium bromide and selectfluor in acetonitrile
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The resulting brominated compound can be further modified to introduce the acetate group
Applications and Uses
4-Bromophenol Acetate-13C6 has several important applications in scientific research and analytical chemistry.
Pharmaceutical Research
The compound serves as a precursor in the synthesis of various pharmaceutical compounds and enzyme inhibitors . The isotopic labeling makes it particularly valuable for:
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Tracking metabolic pathways
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Studying drug metabolism
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Investigating reaction mechanisms
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Structure elucidation of complex molecules
Analytical Chemistry
As a stable isotope-labeled standard, 4-Bromophenol Acetate-13C6 is useful in:
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Quantitative analysis using mass spectrometry
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Internal standardization for accurate quantification
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Method development and validation for analytical procedures
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Isotope dilution mass spectrometry techniques
Analytical Methods
The 13C-labeling in 4-Bromophenol Acetate-13C6 makes it particularly suitable for mass spectrometric analysis, as the isotopic pattern provides a distinctive signature that can be easily distinguished from the unlabeled compound.
Mass Spectrometry
The search results indicate that liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used for the analysis of brominated compounds . 4-Bromophenol Acetate-13C6 would serve as an excellent internal standard for such analyses due to its unique mass spectral characteristics.
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